4-Iodo-1,5-dimethylpyrazol-3-amine;hydrochloride
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Overview
Description
4-Iodo-1,5-dimethylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1,5-dimethylpyrazol-3-amine typically involves the iodination of 1,5-dimethylpyrazole. One common method includes the treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate (NaHCO₃), which provides 5-substituted 4-iodo-1-tosylpyrazoles in good yields . The reaction conditions are mild and can include various functional groups, making it a versatile synthetic route.
Industrial Production Methods
Industrial production methods for 4-Iodo-1,5-dimethylpyrazol-3-amine;hydrochloride are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1,5-dimethylpyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Iodo-1,5-dimethylpyrazol-3-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Iodo-1,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit enzymes like alcohol dehydrogenase, affecting metabolic pathways . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Iodopyrazole: Shares the pyrazole core structure but lacks the methyl groups.
1,5-Dimethylpyrazole: Similar structure but without the iodine atom.
3-Aminopyrazole: Contains an amino group but lacks the iodine and methyl groups.
Uniqueness
4-Iodo-1,5-dimethylpyrazol-3-amine;hydrochloride is unique due to the presence of both iodine and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and potential biological activities.
Properties
Molecular Formula |
C5H9ClIN3 |
---|---|
Molecular Weight |
273.50 g/mol |
IUPAC Name |
4-iodo-1,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C5H8IN3.ClH/c1-3-4(6)5(7)8-9(3)2;/h1-2H3,(H2,7,8);1H |
InChI Key |
LNODKOYHBZJVIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)N)I.Cl |
Origin of Product |
United States |
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